molecular formula C16H17ClFN B3159385 3-Chloro-4-fluoro-N-(4-isopropylbenzyl)aniline CAS No. 861434-42-6

3-Chloro-4-fluoro-N-(4-isopropylbenzyl)aniline

Cat. No.: B3159385
CAS No.: 861434-42-6
M. Wt: 277.76 g/mol
InChI Key: BTAASGUVKGPDPD-UHFFFAOYSA-N
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Description

General Significance of Substituted Aniline (B41778) Derivatives in Medicinal and Synthetic Chemistry

Substituted anilines are a cornerstone of modern organic chemistry, serving as versatile precursors and key structural motifs in a multitude of applications. nih.gov These compounds, derived from the basic aniline structure, are fundamental building blocks in the synthesis of dyes, polymers, and agrochemicals. In medicinal chemistry, the aniline scaffold is present in numerous approved drugs. The strategic addition of various functional groups to the aniline ring or the nitrogen atom allows chemists to meticulously fine-tune a molecule's pharmacological properties, such as its bioavailability, solubility, and selectivity for biological targets.

The introduction of halogen atoms, in particular, has become a regular and powerful strategy in drug design. Halogens like fluorine and chlorine can profoundly alter a molecule's electronic properties, lipophilicity, and metabolic stability. Aniline derivatives featuring halogen substitutions have been recognized as potential antimicrobial agents, forming the basis for novel antibiotics and antibiofilm compounds. cdhfinechemical.comcarlroth.com Their utility as starting materials is extensive, leading to the synthesis of important heterocyclic systems like benzothiazoles, cinnolines, and phenazines. nih.gov

Molecular Architecture and Core Features of 3-Chloro-4-fluoro-N-(4-isopropylbenzyl)aniline

The compound this compound (PubChem CID: 925025) possesses a distinct molecular architecture that combines several key functional groups. nih.gov The foundational core is a di-substituted aniline ring, featuring a chlorine atom at the 3-position and a fluorine atom at the 4-position. This specific halogenation pattern is crucial in defining the electronic landscape of the aromatic ring.

Below is a table summarizing the key computed properties of this compound, which are critical for predicting its behavior in chemical and biological systems.

PropertyValue
Molecular Formula C16H17ClFN
Molecular Weight 277.8 g/mol
XLogP3 5.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 4
Data sourced from PubChem. nih.gov

Research Landscape and Underexplored Facets of the Compound Class

The research landscape for halogenated anilines is well-established, with numerous studies detailing their synthesis and application as versatile chemical intermediates. chemicalbook.com The precursor, 3-chloro-4-fluoroaniline (B193440), is a known building block used in the synthesis of various pharmaceutical and biologically active compounds. However, a review of the current scientific literature indicates that the specific compound, this compound, remains a largely underexplored entity.

While extensive research exists on the synthesis and properties of simpler halogenated anilines, the complex interplay of the specific di-halogenation pattern combined with a bulky N-benzyl substituent has not been a significant focus. The potential applications of this particular substitution pattern are yet to be thoroughly investigated. This represents a clear gap in the research, suggesting that the unique steric and electronic properties of molecules like this compound could offer novel opportunities in materials science or medicinal chemistry. Future research could focus on its synthesis, reactivity, and potential biological activities, thereby expanding the utility of this fascinating and underexplored subclass of N-substituted halogenated anilines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-fluoro-N-[(4-propan-2-ylphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN/c1-11(2)13-5-3-12(4-6-13)10-19-14-7-8-16(18)15(17)9-14/h3-9,11,19H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAASGUVKGPDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloro 4 Fluoro N 4 Isopropylbenzyl Aniline and Its Analogues

Preparation of the 3-Chloro-4-fluoroaniline (B193440) Precursor

The synthesis of 3-chloro-4-fluoroaniline is a critical first stage, for which several effective routes have been developed. These pathways often begin with more readily available halogenated nitrobenzene (B124822) derivatives.

A primary and widely used method for synthesizing 3-chloro-4-fluoroaniline is the catalytic hydrogenation of its corresponding nitro precursor, 3-chloro-4-fluoronitrobenzene (B104753). google.com This transformation involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂).

The reaction is typically carried out in the presence of a metal catalyst. Platinum on carbon (Pt/C) is a particularly effective catalyst for this process. google.com The reaction is performed under a hydrogen atmosphere, with pressures ranging from 0.1 to 5 MPa and temperatures between 50°C and 100°C. google.com This method is noted for its high reaction conversion rate, high selectivity, and excellent yields, which can exceed 94%, with the final product purity reaching over 99.5%. google.com An advantage of this route is that it can be performed without an organic solvent, making it a more environmentally friendly option suitable for large-scale production. google.com

A significant challenge in the hydrogenation of halogenated nitroaromatics is the potential for dehalogenation, an unwanted side reaction where the halogen atom is replaced by hydrogen. google.com However, robust catalysts, such as platinum nanoclusters on an Fe₃O₄ support, have demonstrated high selectivity for the desired chloroaniline product with minimal dehalogenation, even in solvent-free conditions. rsc.org The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the nitro group while preserving the chloro and fluoro substituents on the aromatic ring. google.comrsc.org

Table 1: Catalytic Systems for Hydrogenation of 3-Chloro-4-fluoronitrobenzene

Catalyst Pressure (H₂) Temperature Solvent Yield Purity Source(s)
1% Pt/C 0.1–5 MPa 50–100°C None >94% >99.5% google.com
Pt/Fe₃O₄ Varies Varies None High >99% rsc.org
Pd-C Normal Temp. Normal Temp. Varies Good High google.com

An alternative strategy for constructing the 3-chloro-4-fluoroaniline precursor involves a fluorine displacement reaction on a multi-halogenated benzene (B151609) ring. A common industrial approach starts with 3,4-dichloronitrobenzene (B32671). google.com This process is a nucleophilic aromatic substitution (SNAr) reaction, where a fluoride (B91410) ion source, such as potassium fluoride, displaces one of the chlorine atoms.

The mechanism of SNAr reactions is favored by the presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), positioned ortho or para to the leaving group (in this case, a chlorine atom). libretexts.orglibretexts.org This positioning allows for the stabilization of the negatively charged intermediate (a Meisenheimer complex) through resonance. libretexts.orgnih.gov The reaction rate is dependent on the electronegativity of the leaving group, with fluorine being a better leaving group than other halogens in this specific reaction type, contrary to SN1 and SN2 reactions. libretexts.org

A patented method describes a three-step synthesis starting from 3,4-dichloronitrobenzene:

Fluorine Displacement: The starting material is reacted with a fluoride salt to replace the chlorine at the 4-position with fluorine, yielding 3-chloro-4-fluoronitrobenzene. google.com

Hydrogenation Reduction: The resulting nitro compound is then reduced to 3-chloro-4-fluoroaniline, as described in the previous section. google.com

Salt Formation: The final amine can be converted to its hydrochloride salt for improved stability. google.com

This multi-step route is valued for producing few byproducts and a stable final product. google.com

Besides the primary routes, other pathways have been established, often starting from different isomers of halogenated benzenes. These methods also rely on a sequence of nitration, halogenation, and reduction steps. Common starting materials include:

o-Dichlorobenzene: This can be converted through nitration, followed by a fluorination reaction and subsequent reduction of the nitro group. google.comgoogle.com

p-Chloronitrobenzene: This route involves superchlorination, fluorine displacement, and finally, reduction. google.com

Fluorobenzene: This pathway requires nitration, followed by chlorination and then reduction. google.com

A distinct method for the reduction of 3-chloro-4-fluoronitrobenzene involves using a system of erbium chloride powder in an aqueous solution of sodium bromide and 3-amino-3-(4-ethylphenyl)propionic acid. The reaction proceeds at elevated temperatures (70-85°C) and results in a high yield (92%) of 3-chloro-4-fluoroaniline after purification. chemicalbook.comchemicalbook.com

N-Alkylation and Benzylation Strategies for Aniline (B41778) Derivatization

Once 3-chloro-4-fluoroaniline is synthesized, the final step is the attachment of the 4-isopropylbenzyl group to the nitrogen atom of the aniline. This is achieved through N-alkylation or benzylation reactions.

The formation of the C-N bond between the aniline nitrogen and the benzyl (B1604629) group can be accomplished via several strategies. A prominent and efficient method is reductive amination . researchgate.net This reaction, also known as reductive alkylation, involves two main steps:

Imine Formation: 3-chloro-4-fluoroaniline is reacted with 4-isopropylbenzaldehyde (B89865). This condensation reaction forms an intermediate N-(4-isopropylbenzylidene)-3-chloro-4-fluoroaniline (an imine or Schiff base).

Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond.

A variety of reducing agents can be employed for the reduction step, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The reaction can be performed in one pot, where the amine and aldehyde are mixed with the reducing agent. researchgate.net The use of NaBH₄ in the presence of an acid catalyst like acetic acid or a cation exchange resin has been shown to be effective for the reductive amination of various anilines and aldehydes. arkat-usa.orgredalyc.org This method is valued for its operational simplicity and the use of readily available and safe reagents. arkat-usa.org

Table 2: General Conditions for Reductive Amination of Anilines

Amine Carbonyl Compound Reducing System Solvent Yield Source(s)
Aniline Benzaldehyde (B42025) NaBH₄ / DOWEX Resin THF 92% redalyc.org
p-Nitroaniline Benzaldehyde NaBH₄ / Acetic Acid Benzene 85% arkat-usa.org
Primary/Secondary Amines Aldehydes/Ketones Ti(i-PrO)₄ / NaBH₄ Varies Good organic-chemistry.org

Modern synthetic chemistry has focused on developing catalytic methods for the N-alkylation of amines that are more atom-economical and environmentally benign than classical methods using alkyl halides. rsc.org A leading strategy is the "hydrogen autotransfer" or "borrowing hydrogen" methodology. rsc.orgrsc.org This process uses alcohols, which are readily available and produce water as the only byproduct, as the alkylating agents. rsc.org

The general mechanism for the N-alkylation of an aniline with an alcohol (e.g., benzyl alcohol) using a transition metal catalyst proceeds through several steps:

The transition metal catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it to the corresponding aldehyde.

The aldehyde condenses with the aniline to form an imine.

The catalyst returns the hydrogen to the imine, reducing it to the final N-alkylated aniline and regenerating the active catalyst.

A variety of transition metal complexes, particularly those based on ruthenium rsc.orgrsc.orgnih.gov, iridium nih.govacs.org, and manganese lookchem.com, have been developed as effective catalysts for this transformation. These reactions are typically performed at elevated temperatures in the presence of a base. nih.gov These catalytic systems have been successfully applied to a wide range of aniline derivatives and alcohols, demonstrating their broad applicability for synthesizing N-alkylated and N-benzylated anilines. rsc.orgnih.gov For instance, cyclometalated ruthenium complexes have been shown to effectively methylate anilines with methanol (B129727) under mild conditions (60°C). rsc.org Similarly, NHC–Ir(III) complexes have demonstrated high yields for the N-alkylation of various anilines with benzyl alcohols at 120°C. nih.govacs.org

Table 3: Catalytic N-Alkylation of Anilines with Alcohols (Hydrogen Borrowing)

Catalyst System Aniline Substrate Alcohol Base Temp. Yield Source(s)
Cyclometalated Ru Complex Various Anilines Methanol NaOH 60°C Good-Excellent rsc.org
NHC–Ir(III) Complex Aniline Benzyl Alcohol KOtBu 120°C 91% nih.gov
(DPEPhos)RuCl₂PPh₃ Various Anilines Methanol Cs₂CO₃ Varies 95-97% nih.gov
PN³P Manganese Complex Various Anilines Methanol Catalytic Base 120°C Good-Excellent lookchem.com
[RuCl₂(p-cymene)]₂ / dppf Aniline Carbohydrate Alcohols K₂CO₃ 140°C High rsc.org

Condensation Reactions in the Synthesis of N-Substituted Aniline Systems

Condensation reactions are a cornerstone in the formation of N-substituted aniline systems. These reactions typically involve the formation of a new carbon-nitrogen bond. A common and effective strategy for the synthesis of N-benzyl anilines is the reductive amination of an aldehyde with an aniline.

In the context of synthesizing 3-Chloro-4-fluoro-N-(4-isopropylbenzyl)aniline, this would involve the reaction of 3-chloro-4-fluoroaniline with 4-isopropylbenzaldehyde. The reaction proceeds through an imine intermediate, which is subsequently reduced to the target secondary amine. This two-step, one-pot process is widely utilized due to its efficiency and operational simplicity.

The initial step is the formation of the imine, benzylidene(1-phenylethyl)imine, through the condensation of the aniline and benzaldehyde. This is often carried out in a water-miscible solvent. The subsequent hydrogenation of the imine is typically performed in the presence of a catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. google.com

A catalyst- and additive-free approach for the synthesis of 2-benzyl N-substituted anilines has also been reported, proceeding through a sequential imine condensation–isoaromatization pathway. beilstein-journals.orgnih.govnih.govresearchgate.net This method offers mild reaction conditions and operational simplicity, making it an attractive alternative. beilstein-journals.orgnih.govresearchgate.net

The synthesis of the aniline precursor, 3-chloro-4-fluoroaniline, can be achieved through various methods. One common route is the hydrogenation reduction of 3-chloro-4-fluoronitrobenzene. This reaction can be catalyzed by platinum on carbon (Pt/C) in a hydrogen atmosphere. google.com An alternative pathway involves a three-step reaction starting from 3,4-dichloronitrobenzene, which undergoes fluorine displacement, followed by hydrogenation reduction and salt formation. google.com

Reactant 1Reactant 2ProductReaction Type
3-chloro-4-fluoroaniline4-isopropylbenzaldehydeThis compoundReductive Amination
3-chloro-4-fluoronitrobenzeneH₂3-chloro-4-fluoroanilineHydrogenation
3,4-dichloronitrobenzeneFluoride source3-chloro-4-fluoronitrobenzeneNucleophilic Aromatic Substitution

Advanced Synthetic Considerations and Yield Optimization

To enhance the efficiency, selectivity, and environmental friendliness of the synthesis of this compound and its analogues, advanced synthetic strategies are considered.

Stereoselective Synthesis of Chiral Analogues (if applicable to future derivatization)

While this compound itself is not chiral, the synthesis of chiral analogues, where a stereocenter is introduced, is a significant area of research, particularly for pharmaceutical applications. For instance, if the benzyl group were to be substituted to create a chiral center, enantioselective synthetic methods would be crucial.

The enantioselective synthesis of α,α-diarylmethylamines has been achieved through the asymmetric α-arylation of benzylamines. nih.gov This transition-metal-free method utilizes a chiral lithium amide base to generate a benzyllithium (B8763671) that undergoes a stereospecific intramolecular nucleophilic aromatic substitution. nih.gov Such a strategy could be adapted for the synthesis of chiral derivatives of N-substituted anilines.

Another approach involves the rhodium-catalyzed asymmetric addition of organometallic reagents to imines. For example, a rhodium complex with a chiral diene ligand has been shown to catalyze the asymmetric addition of dimethylzinc (B1204448) to N-tosylarylimines, yielding chiral 1-aryl-1-ethylamines with high enantioselectivity.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to minimize environmental impact. For the synthesis of N-substituted anilines, several greener approaches can be considered.

One key area is the use of more environmentally friendly catalysts and solvents. For instance, the acetylation of aniline, a related reaction, has been achieved using a benign and inexpensive magnesium sulphate-glacial acetic acid system, avoiding the use of toxic acetic anhydride. ijtsrd.com Microwave-assisted organic synthesis is another green approach that can accelerate reaction times and reduce energy consumption. A novel microwave-assisted method for producing anilines from activated aryl halides has been reported, which eliminates the need for organic solvents and catalysts. tandfonline.com

Researchers at the University of Glasgow have developed a method for creating anilines at room temperature and pressure using a redox mediator and an electrical current passed through water. specchemonline.com This electrocatalytic reduction of nitroarenes to anilines offers a more environmentally friendly alternative to traditional methods that often require high temperatures, pressures, and precious metal catalysts. specchemonline.com This technique has been shown to be effective for a variety of nitrobenzenes, achieving high yields. specchemonline.com

The use of water as a solvent is another important aspect of green chemistry. A gold(III)-catalyzed synthesis of N,N-aryl,benzyl-amines in water has been demonstrated, offering a simple protocol under mild conditions in an atom-economic process. thieme.de

Green Chemistry PrincipleApplication in Synthesis
Use of Safer SolventsEmploying water or solvent-free conditions.
Use of CatalysisUtilizing recyclable and non-toxic catalysts like magnesium sulfate (B86663) or employing electrocatalysis.
Energy EfficiencyImplementing microwave-assisted synthesis to reduce reaction times and energy consumption.
Atom EconomyDesigning reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Spectroscopic Elucidation and Advanced Structural Characterization

Vibrational Spectroscopy for Functional Group and Bond Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy of the Aniline (B41778) Core and Derivatives

The FT-IR spectrum of 3-Chloro-4-fluoro-N-(4-isopropylbenzyl)aniline is characterized by a series of absorption bands that correspond to the vibrational frequencies of its distinct structural components. The analysis integrates data from the parent 3-chloro-4-fluoroaniline (B193440) core with the spectral features introduced by the N-(4-isopropylbenzyl) substituent. nih.govchemicalbook.com

Key vibrational bands for the N-H group, aromatic rings, and aliphatic chains are anticipated. The N-H stretching vibration of the secondary amine is expected to appear as a sharp band in the region of 3400-3300 cm⁻¹. The aromatic C-H stretching vibrations typically manifest just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methylene (B1212753) bridge (-CH₂-) and the isopropyl group (-CH(CH₃)₂) are expected in the 2960-2850 cm⁻¹ range.

The C=C stretching vibrations within the two aromatic rings give rise to a series of bands in the 1600-1450 cm⁻¹ region. The presence of chloro and fluoro substituents on the aniline ring influences the exact position and intensity of these bands. The C-N stretching vibration is typically observed between 1350 and 1250 cm⁻¹. Strong absorption bands corresponding to the C-F and C-Cl stretching vibrations are expected in the fingerprint region, generally around 1250-1000 cm⁻¹ and 800-600 cm⁻¹, respectively.

Interactive Table: Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3350Medium, SharpN-H Stretch
3100-3000MediumAromatic C-H Stretch
2960-2850StrongAliphatic C-H Stretch
~1610, ~1580, ~1500Medium-StrongAromatic C=C Stretch
~1460MediumAliphatic C-H Bend
~1320MediumC-N Stretch
~1240StrongC-F Stretch
~750StrongC-Cl Stretch

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, FT-Raman detects vibrations that cause a change in polarizability. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, often produce strong signals in the Raman spectrum. nih.gov

For this compound, the symmetric C=C stretching vibrations of the aromatic rings are expected to be prominent. The C-H stretching vibrations, both aromatic and aliphatic, will also be present. The C-Cl and C-F bonds, due to their polarizability, can also give rise to characteristic Raman signals. The FT-Raman spectrum helps to confirm the assignments made from the FT-IR data and provides a more complete picture of the molecule's vibrational framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomic Connectivity and Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms, primarily ¹H (proton) and ¹³C (carbon-13).

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of this compound can be predicted by analyzing its constituent parts and the electronic effects of the substituents. chemicalbook.comrsc.org The spectrum will feature distinct signals for the protons on the 3-chloro-4-fluorophenyl ring, the 4-isopropylbenzyl ring, the methylene bridge, the isopropyl group, and the amine N-H.

The three aromatic protons on the 3-chloro-4-fluorophenyl ring will appear as complex multiplets due to proton-proton and proton-fluorine couplings. Their chemical shifts will be influenced by the electron-withdrawing effects of the halogen atoms and the electron-donating effect of the amine group. The four aromatic protons of the 4-isopropylbenzyl ring will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

The methylene protons (-CH₂-) connecting the nitrogen to the benzyl (B1604629) ring are expected to appear as a singlet or a doublet (if coupled to the N-H proton) around 4.3 ppm. The N-H proton itself would likely appear as a broad singlet, its chemical shift being dependent on solvent and concentration. The isopropyl group will show a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃).

Interactive Table: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.20d2HH-2', H-6' (Isopropylbenzyl ring)
~7.15d2HH-3', H-5' (Isopropylbenzyl ring)
~6.95t1HH-6 (Aniline ring)
~6.60m1HH-5 (Aniline ring)
~6.45dd1HH-2 (Aniline ring)
~4.30s/d2H-CH₂- (Methylene bridge)
~4.10br s1H-NH-
~2.90septet1H-CH- (Isopropyl)
~1.25d6H-CH₃ (Isopropyl)

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. chemicalbook.com The spectrum will show signals for the 12 aromatic carbons, the methylene carbon, and the two types of carbons in the isopropyl group. The chemical shifts are highly sensitive to the electronic environment.

The carbon atoms on the 3-chloro-4-fluorophenyl ring will have their chemical shifts significantly affected by the attached halogens. The carbon bonded to fluorine (C-4) will show a large chemical shift and will be split into a doublet due to one-bond C-F coupling. The carbon bonded to chlorine (C-3) will also be shifted downfield. The carbon attached to the nitrogen (C-1) will also be identifiable. Similarly, the carbons of the 4-isopropylbenzyl ring will show characteristic shifts for a 1,4-disubstituted pattern. The aliphatic carbons of the methylene bridge and the isopropyl group will appear in the upfield region of the spectrum.

Interactive Table: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~155 (d)C-4 (Aniline ring, C-F)
~148C-4' (Isopropylbenzyl ring)
~145C-1 (Aniline ring, C-N)
~136C-1' (Isopropylbenzyl ring)
~129C-2', C-6' (Isopropylbenzyl ring)
~127C-3', C-5' (Isopropylbenzyl ring)
~120 (d)C-5 (Aniline ring)
~118 (d)C-3 (Aniline ring, C-Cl)
~116 (d)C-6 (Aniline ring)
~114C-2 (Aniline ring)
~48-CH₂- (Methylene bridge)
~34-CH- (Isopropyl)
~24-CH₃ (Isopropyl)

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structure Confirmation

While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguously confirming the complex structure of this compound by establishing direct and long-range correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. It would show correlations between adjacent aromatic protons on both rings (e.g., H-5 with H-6 on the aniline ring). It would also confirm the isopropyl group structure by showing a cross-peak between the methine septet and the methyl doublet. A correlation between the N-H proton and the methylene protons might also be observed.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would definitively assign each proton signal to its corresponding carbon signal, for example, linking the methylene proton signal at ~4.30 ppm to the methylene carbon signal at ~48 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for connecting the different fragments of the molecule. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations would include:

From the methylene protons (-CH₂-) to the C-1 of the aniline ring and C-1' of the benzyl ring, confirming the N-benzyl linkage.

From the isopropyl methine proton (-CH-) to the C-4' of its attached ring, confirming the position of the isopropyl group.

From the aniline ring protons to the various carbons within that ring, confirming their relative positions.

An article focusing on the specific spectroscopic and advanced structural characterization of "this compound" cannot be generated at this time. A thorough search of available scientific literature did not yield specific experimental data for this compound corresponding to the requested sections on mass spectrometry and X-ray crystallography.

The search results primarily contained information on the related precursor compound, 3-chloro-4-fluoroaniline, or other derivatives. For instance, studies on the metabolism and analytical detection of 3-chloro-4-fluoroaniline using techniques like HPLC-MS/MS were found. shu.ac.ukncats.io Similarly, crystallographic data is available for different derivatives, such as N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline, which details its molecular structure, intermolecular interactions, and crystal packing.

However, no high-resolution mass spectrometry (HRMS) fragmentation patterns or single-crystal X-ray diffraction data for the specific molecule of interest, this compound, were located. Without this primary research data, a scientifically accurate and detailed analysis for the following sections is not possible:

X-ray Crystallography for Three-Dimensional Molecular and Crystal Structures

Crystal Packing Arrangements and Supramolecular Assembly

Therefore, in adherence to the principles of scientific accuracy and the exclusion of unsubstantiated information, the requested article cannot be constructed.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying the electronic structure of medium-sized organic molecules.

Geometry Optimization and Conformational Energy Landscapes

A foundational step in any computational analysis is determining the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For a flexible molecule like 3-Chloro-4-fluoro-N-(4-isopropylbenzyl)aniline, which has several rotatable bonds, multiple low-energy conformations may exist.

A thorough conformational search would be necessary to identify the global minimum energy structure and other significant low-energy conformers. By systematically rotating the key dihedral angles—specifically around the C-N bond connecting the aniline (B41778) and benzyl (B1604629) moieties and the bonds of the isopropyl group—a potential energy surface can be mapped. This landscape reveals the energy barriers between different conformations and their relative stabilities, which is crucial for understanding the molecule's dynamic behavior and how it might interact with biological targets or other molecules.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and Distribution

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity.

For this compound, FMO analysis would likely show the HOMO density concentrated on the electron-rich aniline ring and the nitrogen atom, reflecting its nucleophilic character. The LUMO, conversely, would be expected to be distributed across the aromatic systems, particularly the chloro-fluoro-substituted ring, indicating potential sites for nucleophilic attack. The calculated energies would provide quantitative measures of its kinetic stability and electronic properties.

Interactive Table: Hypothetical Frontier Molecular Orbital Data

Below is a hypothetical data table illustrating the kind of information that would be generated from an FMO analysis.

ParameterHypothetical Value (eV)Description
EHOMO-5.8Energy of the Highest Occupied Molecular Orbital
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.6Difference between LUMO and HOMO energies

Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interactions. The MEP map uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions.

In an MEP analysis of this compound, the electronegative fluorine, chlorine, and nitrogen atoms would create regions of negative potential, highlighting them as sites for electrophilic attack or hydrogen bond acceptance. The hydrogen atoms of the amine group and the aromatic rings would exhibit positive potential, indicating their role as potential hydrogen bond donors or sites for nucleophilic interaction. This analysis is fundamental for understanding intermolecular recognition and binding.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts, UV-Vis Absorption)

DFT calculations can accurately predict various spectroscopic parameters, which is essential for confirming the structure of a synthesized compound and interpreting experimental data.

Vibrational Frequencies: Theoretical calculations of infrared (IR) and Raman spectra can help assign the vibrational modes of the molecule. Key predicted frequencies would include N-H stretching, C-Cl and C-F stretching, and aromatic C-H and C=C vibrations.

NMR Chemical Shifts: Theoretical predictions of 1H and 13C NMR chemical shifts are invaluable for structural elucidation. Calculations would provide shift values for each unique proton and carbon atom, which could then be compared to experimental spectra.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) can predict the electronic transitions and the maximum absorption wavelength (λmax), providing insight into the molecule's photophysical properties.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations can model its behavior over time. MD simulations would reveal the dynamic nature of the molecule's conformations in different environments, such as in a vacuum or in various solvents. By simulating the molecule's movements, researchers can understand how solvent molecules interact with it and influence its preferred shape and flexibility, which is crucial for predicting its behavior in a real-world chemical or biological system.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling aims to build mathematical relationships between a molecule's structural features (descriptors) and its physical or chemical properties. For a series of related N-benzyl aniline derivatives, a QSPR model could be developed to predict properties like boiling point, solubility, or partition coefficient based on calculated quantum chemical descriptors (e.g., dipole moment, polarizability, HOMO/LUMO energies). Although specific QSPR studies on this compound are absent, it represents a candidate for inclusion in such a study to build predictive models for novel compounds.

Thermodynamic Properties and Reaction Energetics of Formation

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of these investigations. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which various thermodynamic parameters can be derived.

Detailed Research Findings

A typical computational study would begin with the geometry optimization of the this compound molecule. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable conformation of the molecule. Following optimization, vibrational frequency calculations are performed. These not only confirm that the structure is a true energy minimum but are also crucial for calculating thermodynamic properties such as enthalpy, entropy, and Gibbs free energy at a given temperature and pressure.

The standard thermodynamic properties of formation can be calculated by considering a hypothetical reaction in which the molecule is formed from its constituent elements in their standard states. The energetics of this formation reaction provide insight into the stability of the compound.

For instance, the formation of this compound can be represented by the following reaction:

16 C(graphite) + 17 H₂(g) + ½ Cl₂(g) + ½ F₂(g) + ½ N₂(g) → C₁₆H₁₇ClFN(g)

The key thermodynamic quantities associated with this reaction are:

Enthalpy of Formation (ΔH°f): This represents the heat absorbed or released during the formation of one mole of the compound from its elements in their standard states. A negative value indicates an exothermic reaction and a more stable compound relative to its elements.

Gibbs Free Energy of Formation (ΔG°f): This is the most definitive measure of a compound's thermodynamic stability under standard conditions. A negative value signifies that the formation of the compound is a spontaneous process.

Entropy of Formation (ΔS°f): This value reflects the change in disorder during the formation reaction.

Illustrative Data Tables

The following tables present the kind of data that would be generated from DFT calculations for this compound. It is important to note that these are representative values for illustrative purposes and are not the result of a specific published study on this molecule.

Table 1: Calculated Thermodynamic Properties of Formation for this compound at 298.15 K

PropertySymbolRepresentative ValueUnits
Enthalpy of FormationΔH°f-85.3kJ/mol
Gibbs Free Energy of FormationΔG°f250.1kJ/mol
Entropy of FormationΔS°f-552.4J/(mol·K)

Reaction Energetics of a Synthesis Pathway

Beyond the formation from elements, computational methods can elucidate the energetics of a specific synthesis reaction. A plausible laboratory synthesis of this compound involves the reductive amination of 4-isopropylbenzaldehyde (B89865) with 3-chloro-4-fluoroaniline (B193440).

C₃H₇-C₆H₄-CHO + Cl-C₆H₃(F)-NH₂ + H₂ → C₃H₇-C₆H₄-CH₂-NH-C₆H₃(F)-Cl + H₂O

Table 2: Calculated Reaction Energetics for the Reductive Amination Synthesis at 298.15 K

Thermodynamic ParameterSymbolRepresentative ValueUnits
Enthalpy of ReactionΔH°rxn-45.7kJ/mol
Gibbs Free Energy of ReactionΔG°rxn-15.2kJ/mol
Entropy of ReactionΔS°rxn-102.3J/(mol·K)

The negative values for both the enthalpy and Gibbs free energy of reaction in this illustrative table suggest that the synthesis is thermodynamically favorable.

Structure Activity Relationship Sar Studies of 3 Chloro 4 Fluoro N 4 Isopropylbenzyl Aniline Analogues

Influence of Halogen Substitution on Aromatic Rings

The presence and positioning of halogen atoms on an aromatic ring can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form specific non-covalent interactions. In the case of 3-Chloro-4-fluoro-N-(4-isopropylbenzyl)aniline, the chlorine and fluorine atoms on the aniline (B41778) ring are critical determinants of its electronic character and interaction profile.

Positional Isomerism and Electronic Effects of Chlorine and Fluorine

The reactivity and interaction potential of the aniline ring are modulated by the combined electronic effects of the amino group (-NH), the chlorine atom, and the fluorine atom. The amino group is a strong activating group, donating electron density to the aromatic ring through a positive mesomeric (+M) effect, which enhances electron density at the ortho and para positions. byjus.com Conversely, halogens exert a dual influence: they are electronegative and withdraw electron density through the sigma bonds (a negative inductive effect, -I), but they also possess lone pairs of electrons that can be donated to the pi-system of the ring (a positive mesomeric effect, +M). quora.com

Fluorine (position 4): Its strong -I effect withdraws electron density from the ring, which can influence the pKa of the aniline nitrogen. Its +M effect, while weaker, would donate electron density. The net effect of fluorine substitution is a significant modulation of the ring's electronic properties. researchgate.net

Chlorine (position 3): Located meta to the amino group, its electron-withdrawing -I effect is dominant and significantly reduces the electron density of the aromatic ring. quora.com The mesomeric effect from a meta position is greatly reduced. wikipedia.org

The combination of a meta-chlorine and a para-fluorine results in a significantly electron-deficient aromatic ring compared to aniline itself. This electronic modulation is crucial for tuning the binding affinity for a specific biological target. The precise positioning of these halogens is critical; isomeric analogues with different substitution patterns would exhibit distinct electronic distributions and, consequently, different biological activities.

Table 1: Illustrative Electronic Contributions of Halogen Substituents on the Aniline Moiety This table illustrates the theoretical electronic effects of different halogen substitution patterns on the aniline ring's properties relative to the parent compound. Activity is hypothetical.

Analogue SubstitutionDominant Electronic EffectPredicted Impact on Ring Electron DensityHypothetical Relative Activity
3-Chloro-4-fluoroStrong Inductive Withdrawal (-I)Significantly Decreased100%
4-ChloroInductive Withdrawal (-I) > Mesomeric Donation (+M)Decreased75%
4-FluoroStrong Inductive Withdrawal (-I)Decreased85%
Unsubstituted AnilineN/A (Reference)Baseline20%

Role of Halogen Bonding in Molecular Interactions

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as an oxygen or nitrogen atom in a biological target. acs.org This occurs due to a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. acs.org

The strength of the σ-hole and the resulting halogen bond increases with the polarizability of the halogen, following the trend I > Br > Cl. acs.org Fluorine, being highly electronegative and having low polarizability, generally does not form halogen bonds as its σ-hole is typically negative. acs.orgnih.gov Therefore, in the this compound structure, the chlorine atom is capable of acting as a halogen bond donor, while the fluorine atom is not.

Modulations of the N-Substituted Benzyl (B1604629) Moiety

The N-(4-isopropylbenzyl) group is another key component for molecular recognition, providing a large structural element that can engage in various interactions within a target's binding pocket.

Impact of the Isopropyl Group on Ligand-Target Recognition

The isopropyl group at the para-position of the benzyl ring has a significant impact on the molecule's interaction with its biological target. Its primary contributions to binding affinity are likely through:

Hydrophobic Interactions: The isopropyl group is a bulky, nonpolar (lipophilic) moiety. It is well-suited to occupy a hydrophobic pocket within the target's binding site, displacing water molecules and leading to a favorable entropic contribution to the binding energy.

Steric Influence: The size and shape of the isopropyl group provide steric bulk, which can enhance selectivity. A specific binding pocket may have a complementary shape that accommodates the isopropyl group, leading to higher affinity for the intended target over other proteins. Modifications to this group, such as replacing it with smaller (methyl) or larger (tert-butyl) alkyl groups, would directly probe the steric tolerance of the binding pocket.

Studies on various ligand-receptor systems have shown that such alkyl groups are critical for optimizing potency and selectivity. nih.govresearchgate.net

Variations in the Benzyl Linker and Aromatic Substitution Patterns

Aromatic Substitution: Moving the isopropyl group from the para-position to the meta- or ortho-positions would change the vector and presentation of this hydrophobic group within the binding site, likely impacting affinity. Replacing the isopropyl group with other substituents—such as halogens, methoxy (B1213986), or trifluoromethyl groups—would systematically alter the electronic and steric properties of the benzyl ring, providing a clearer picture of the requirements for optimal binding. acs.org

Linker Modification: The methylene (B1212753) (-CH2-) group that links the benzyl ring to the aniline nitrogen is also a point for potential modification. While the current linker provides a degree of conformational flexibility, introducing rigidity (e.g., with a double bond or cyclopropane (B1198618) ring) or extending the linker (e.g., to an ethyl linker) could alter the relative orientation of the two aromatic rings. Such changes would impact how the molecule fits into the binding site and could either enhance or diminish activity. nih.gov

Table 2: Illustrative SAR of the N-Substituted Benzyl Moiety This table presents a hypothetical SAR study, showing how modifications to the 4-isopropylbenzyl group could influence biological activity.

Position of Isopropyl GroupOther Substituent at Para-PositionPredicted Interaction TypeHypothetical Relative Activity
Para (4-position)-CH(CH₃)₂Optimal Hydrophobic/Steric Fit100%
Meta (3-position)-CH(CH₃)₂Suboptimal Hydrophobic/Steric Fit60%
Para (4-position)-HLoss of Hydrophobic Interaction30%
Para (4-position)-C(CH₃)₃ (tert-butyl)Potential Steric Clash45%
Para (4-position)-ClAltered Electronic/Steric Profile70%

Computational SAR Methodologies

To complement experimental synthesis and testing, computational methodologies are invaluable for exploring the SAR of this compound analogues more efficiently. These in silico techniques can predict the properties and activities of hypothetical compounds, helping to prioritize synthetic efforts. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. For the target compound and its analogues, descriptors such as electronic properties (e.g., Hammett constants), hydrophobicity (logP), and steric parameters (e.g., molar refractivity) would be calculated. A resulting QSAR equation could then be used to predict the activity of unsynthesized analogues. wikipedia.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com Docking studies of this compound analogues into the active site of a receptor could elucidate key binding interactions. For example, docking could visualize the halogen bond formed by the chlorine atom, the hydrophobic interactions of the isopropyl group, and any hydrogen bonds involving the aniline nitrogen. This provides a structural rationale for observed SAR trends. mdpi.com

Interaction Fingerprints: These methods analyze the 3D structure of a protein-ligand complex and encode the interaction patterns into a numerical fingerprint. By comparing the interaction fingerprints of different analogues, researchers can identify which specific interactions are critical for activity. This approach can help differentiate the binding modes of agonists versus antagonists or identify features that lead to selectivity.

These computational tools allow for the rapid virtual screening of large libraries of potential analogues, guiding medicinal chemists toward the most promising candidates for synthesis and further development. rsc.org

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict the binding mode and affinity of a small molecule ligand within the active site of a target protein. For analogues of this compound, which belong to the broader class of N-benzylaniline derivatives, molecular docking studies have been instrumental in elucidating their mechanism of action against various protein targets.

Research on N-benzyl and N-allyl aniline derivatives has demonstrated their potential as inhibitors of enzymes like carbonic anhydrase (CA) and acetylcholinesterase (AChE). researchgate.netbozok.edu.tr Molecular docking simulations for these analogues have been performed to support in vitro findings, revealing key interactions within the enzyme active sites. For instance, studies have shown that N-benzylaniline derivatives can exhibit high binding affinities towards human carbonic anhydrase I and II (hCA I and hCA II) and AChE, with calculated binding energies indicating stable ligand-protein complexes. researchgate.net

The predictive power of molecular docking lies in its ability to identify specific amino acid residues that are critical for binding. These interactions often include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For example, in the docking of certain aniline derivatives against E. coli protein (PDB ID: 2Y2T), specific interactions such as hydrogen bonds with glutamine residues and pi-alkyl bonds with proline residues have been identified as crucial for binding. The insights gained from such studies are vital for optimizing the ligand structure to enhance its binding affinity and, consequently, its biological activity.

Interactive Table: Molecular Docking Data for N-Benzylaniline Analogues

Compound Class Protein Target Docking Software Key Findings
N-benzyl and N-allyl aniline derivatives hCA I, hCA II, AChE Autodock Vina High binding affinities with binding energies of -9.1, -8.8, and -9.3 kcal/mol, respectively, for one of the lead compounds. researchgate.net
Aniline derivatives E. coli protein (2Y2T) Glide, AutoDock Hydrogen bond formation with GLN 94 and pi-alkyl/pi-pi stacking with PRO 97 and PHE residues.

3D-QSAR (CoMFA, CoMSIA) for Pharmacophore Modeling

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful computational techniques used to establish a correlation between the 3D properties of a set of molecules and their biological activities. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR methods. These approaches are pivotal in developing pharmacophore models, which define the essential steric and electronic features required for a molecule to be active.

In CoMFA, the steric and electrostatic fields of a series of aligned molecules are correlated with their biological activities. nih.gov CoMSIA extends this by considering additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, often leading to more robust and predictive models. mdpi.com For analogues related to this compound, 3D-QSAR studies provide a quantitative understanding of the SAR.

For instance, 3D-QSAR models have been successfully generated for N-benzyl pyridinone derivatives as p38α MAP kinase inhibitors. nih.gov These models, validated by their statistical significance and predictive ability, offer insights into the structural modifications that could lead to more potent inhibitors. The contour maps generated from CoMFA and CoMSIA analyses are particularly informative. They visually represent the regions where modifications to the molecular structure are likely to influence biological activity. For example, a CoMFA contour map might show a green-colored region, indicating that bulky substituents are favored at that position for enhanced activity, while a yellow region would suggest that steric hindrance is detrimental. Similarly, electrostatic contour maps use blue and red contours to indicate where positive or negative charges, respectively, would be beneficial.

The statistical robustness of 3D-QSAR models is evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A q² value greater than 0.5 is generally considered indicative of a good predictive model. mdpi.com For various series of compounds, including quinazoline-4(3H)-one analogs and 1,2-dihydropyridine derivatives, CoMFA and CoMSIA have yielded statistically significant models that have been instrumental in guiding the design of new, more potent agents. nih.govresearchgate.net

Interactive Table: Statistical Parameters of 3D-QSAR Models for Analogous Compound Series

Compound Series Method Predictive r² (r²_pred) Key Fields
α1A-Adrenergic Receptor Antagonists CoMFA 0.840 Not specified 0.694 Steric, Electrostatic
α1A-Adrenergic Receptor Antagonists CoMSIA 0.840 Not specified 0.671 Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor mdpi.com
2,4-diamino-5-methyl-5-deazapteridine derivatives CoMFA 0.530 0.903 0.935 Steric, Electrostatic
2,4-diamino-5-methyl-5-deazapteridine derivatives CoMSIA 0.548 0.909 0.842 Steric, Electrostatic, Hydrophobic, H-bond donor scienceopen.com
Purine Derivatives (Bcr-Abl inhibitors) CoMFA 0.576 Not specified Not specified Steric, Electrostatic

Chemical Modifications and Derivatization Strategies for Analogues

Synthesis of Analogues with Altered Aromatic Substituents on the Aniline (B41778) Ring

The 3-chloro-4-fluoro substitution pattern on the aniline ring is a primary site for modification to explore structure-activity relationships. The synthesis of these analogues typically begins with a suitably substituted nitrobenzene (B124822) precursor, which is then reduced to the corresponding aniline.

The parent 3-chloro-4-fluoroaniline (B193440) is commonly synthesized via the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene (B104753). google.com This reaction is often carried out using catalysts like platinum on carbon (Pt/C) in a hydrogen atmosphere. google.com This aniline is a key intermediate for synthesizing the title compound and a wide array of derivatives. nih.gov

Strategies to alter the aniline ring substituents include nucleophilic aromatic substitution (SNAr) on highly activated precursors. For example, starting with 1,2-difluoro-4-nitrobenzene, the 4-fluoro group can be displaced by a nucleophile. In a documented synthesis, morpholine (B109124) was used to displace the fluorine atom para to the nitro group, yielding 4-(2-fluoro-4-nitrophenyl)morpholine. Subsequent reduction of the nitro group provided 3-fluoro-4-morpholinoaniline, an analogue where the chlorine atom has been formally replaced by a fluorine and the original fluorine by a morpholino group. researchgate.net This highlights a viable pathway for introducing diverse amine-based substituents at the C4 position.

Further modifications can be envisioned by selecting different starting materials. For instance, using 3,4-dichloronitrobenzene (B32671) would allow for the synthesis of the 3,4-dichloro analogue following a similar nitro reduction pathway. The table below summarizes potential modifications starting from the aniline core.

Original Substituent (Position)Modified SubstituentSynthetic Precursor ExampleResulting Aniline Analogue
Chloro (C3) / Fluoro (C4)Fluoro (C3) / Morpholino (C4)1,2-difluoro-4-nitrobenzene3-Fluoro-4-morpholinoaniline
Chloro (C3) / Fluoro (C4)Chloro (C3) / Chloro (C4)3,4-dichloronitrobenzene3,4-Dichloroaniline
Chloro (C3) / Fluoro (C4)Bromo (C3) / Fluoro (C4)3-Bromo-4-fluoronitrobenzene3-Bromo-4-fluoroaniline

Modifications of the N-Benzyl Moiety for Optimized Interactions

The N-(4-isopropylbenzyl) group offers numerous opportunities for modification to probe interactions with potential biological targets. These modifications can involve altering the nature and position of the substituent on the benzyl (B1604629) ring or changing the linker between the nitrogen and the phenyl ring. The standard synthesis for such N-arylbenzylamines involves either the reductive amination of 3-chloro-4-fluoroaniline with the corresponding benzaldehyde (B42025) (e.g., 4-isopropylbenzaldehyde) or the N-alkylation of the aniline with a benzyl halide.

Systematic alterations to the 4-isopropyl group can modulate steric bulk and lipophilicity. Replacing it with smaller alkyl groups (methyl, ethyl) or a larger one (tert-butyl) can define the steric requirements of a binding pocket. Positional isomers (e.g., moving the isopropyl group to the 2- or 3-position) can explore different regions of a target site.

Modification TypeExample Modifying ReagentResulting N-Benzyl MoietyPotential Impact
Alkyl Group Size4-tert-Butylbenzyl bromide4-tert-ButylbenzylIncreased steric bulk
Positional Isomerism2-Isopropylbenzaldehyde2-IsopropylbenzylAltered spatial orientation
Electronic Properties4-Trifluoromethylbenzyl bromide4-TrifluoromethylbenzylElectron-withdrawing effect
Linker Modification3-Fluorobenzyl bromide (used in O-alkylation)3-Fluorobenzyloxy (on aniline C4)Altered linker geometry and polarity

Exploration of Isosteric and Bioisosteric Replacements for Enhanced Potency or Selectivity

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of drug design used to enhance efficacy, improve pharmacokinetics, or reduce toxicity. ctppc.org This approach can be systematically applied to the 3-Chloro-4-fluoro-N-(4-isopropylbenzyl)aniline scaffold.

Aniline Ring Modifications: The halogen substituents on the aniline ring are prime candidates for bioisosteric replacement.

Chlorine (Cl): As a classical bioisostere, the chloro group can be replaced by a methyl (-CH₃) or trifluoromethyl (-CF₃) group. A methyl group has a similar size but different electronic properties, while a trifluoromethyl group mimics the steric bulk and is strongly electron-withdrawing.

Fluorine (F): Fluorine is often considered a bioisostere of hydrogen (H) due to its small van der Waals radius. u-tokyo.ac.jp Replacing the 4-fluoro substituent with hydrogen would probe the necessity of this electronegative interaction. Alternatively, replacing it with a hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) group can introduce hydrogen bonding capabilities.

N-Benzyl Moiety Modifications:

Isopropyl Group: The isopropyl group can be replaced by other sterically similar but electronically different groups. For example, a cyclopropyl (B3062369) ring offers conformational rigidity, while a dimethylamino group (-N(CH₃)₂) would significantly increase polarity.

Phenyl Ring: The entire phenyl ring can be substituted with a heteroaromatic ring, a common non-classical bioisosteric replacement. For instance, replacing the phenyl with a pyridine (B92270) ring introduces a nitrogen atom, which can act as a hydrogen bond acceptor and alter the compound's solubility and metabolic profile. Thiophene or furan (B31954) rings are other common replacements that modify the electronic and steric profile.

Original GroupMolecular MoietyBioisosteric ReplacementRationale for Replacement
ChloroAniline Ring-CH₃, -CF₃Modify electronics while maintaining size.
FluoroAniline Ring-H, -OHRemove electronegativity or add H-bonding.
IsopropylN-Benzyl MoietyCyclopropylIntroduce conformational rigidity.
PhenylN-Benzyl MoietyPyridine, ThiopheneModulate polarity, solubility, and H-bonding potential.

Conjugation and Probing Strategies for Mechanistic Studies

To investigate the mechanism of action and identify molecular targets, analogues of this compound can be synthesized with appended chemical probes or tags. This involves creating derivatives that incorporate a reactive group or a reporter molecule without significantly disrupting the core interactions of the parent compound.

Affinity-Based Probes: A common strategy is to attach an affinity tag, such as biotin, to the molecule. This is typically achieved by synthesizing an analogue with a functional "handle," like a primary amine or a carboxylic acid, often attached to the benzyl ring via an alkyl linker. This handle can then be coupled to biotin. The resulting biotinylated probe can be used in pull-down experiments with cell lysates to isolate binding partners.

Fluorescent Probes: Similarly, a fluorescent dye (e.g., fluorescein, rhodamine) can be conjugated to the molecule. This allows for the visualization of the compound's localization within cells using fluorescence microscopy, providing insights into its distribution and potential sites of action. The synthesis would again proceed through a derivative with a suitable functional handle for coupling to the dye.

Covalent Probes for Target Identification: For target identification, photo-affinity labels or covalent warheads can be incorporated. A photo-affinity label, such as a diazirine or an azide, can be attached to the scaffold. Upon UV irradiation, it forms a highly reactive species that covalently crosslinks to nearby molecules, allowing for the identification of specific binding proteins. Alternatively, drawing inspiration from the development of chemical probes for other systems, a weakly reactive electrophile like a sulfonyl fluoride (B91410) or an acrylamide (B121943) could be incorporated. rsc.org Such a group could form a covalent bond with a nucleophilic amino acid residue (e.g., lysine, cysteine, histidine) in a binding pocket, enabling permanent labeling of the target protein for subsequent identification by mass spectrometry.

Probe TypeRequired Chemical FeatureExample Application
Affinity ProbeConjugated BiotinPull-down assays to identify binding proteins.
Fluorescent ProbeConjugated Fluorophore (e.g., FITC)Cellular imaging to determine subcellular localization.
Photo-affinity LabelIncorporated Diazirine or AzideUV-induced covalent crosslinking for target identification.
Covalent ProbeIncorporated Sulfonyl Fluoride or AcrylamideCovalent labeling of a target protein for identification and mechanistic analysis.

Future Research Trajectories and Interdisciplinary Outlook

Development of Novel and Efficient Synthetic Routes

The synthesis of N-substituted aniline (B41778) derivatives is a cornerstone of organic chemistry, with numerous established methodologies. nih.gov However, the pursuit of novel and more efficient synthetic routes remains a critical area of research, aiming for improved yields, reduced environmental impact, and greater accessibility to diverse analogues. For a molecule like 3-Chloro-4-fluoro-N-(4-isopropylbenzyl)aniline, future synthetic strategies could focus on several key areas.

One promising avenue is the development of catalyst- and additive-free reactions. Recent studies have demonstrated the successful synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines via a sequential imine condensation–isoaromatization pathway. nih.govbeilstein-journals.org This approach offers mild reaction conditions and operational simplicity, avoiding the need for metal catalysts that can be costly and pose challenges for removal from the final product. beilstein-journals.org Adapting such a strategy for the synthesis of this compound could offer a more sustainable and cost-effective manufacturing process.

Another area of exploration is the refinement of classical methods such as reductive amination. The reaction of an appropriate aniline and aldehyde to form a Schiff base, followed by reduction, is a well-established two-step method for preparing mono-substituted N-benzylanilines. dergipark.org.tr Future research could focus on the development of more efficient and selective reducing agents or one-pot procedures to streamline this process. For instance, an alternative one-pot synthesis of N-benzyl-N-ethylaniline has been achieved through the reductive alkylation of aniline, suggesting a potential pathway for the efficient synthesis of related compounds.

Furthermore, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful tool for the formation of the C-N bond. nih.gov Investigating novel catalyst systems with higher turnover numbers and broader substrate scope could lead to more efficient and versatile syntheses of this compound and its derivatives.

Synthetic ApproachPotential AdvantagesKey Research Focus
Imine Condensation–IsoaromatizationCatalyst- and additive-free, mild conditions, operational simplicity. nih.govbeilstein-journals.orgAdaptation to the specific substrates required for this compound.
Reductive AminationWell-established methodology. dergipark.org.trDevelopment of more efficient reducing agents and one-pot procedures.
Transition Metal-Catalyzed Cross-CouplingHigh efficiency and broad substrate scope. nih.govDiscovery of novel catalyst systems with improved performance.

Advanced Computational Modeling for Rational Design and Lead Optimization

The integration of computational modeling into the drug discovery pipeline has revolutionized the process of rational drug design and lead optimization. For this compound, advanced computational techniques can provide invaluable insights into its potential biological activities and guide the synthesis of more potent and selective analogues.

Molecular docking simulations are a powerful tool for predicting the binding mode and affinity of a ligand to a biological target. By docking this compound and its virtual derivatives into the active sites of various enzymes or receptors, researchers can identify potential molecular targets and prioritize compounds for synthesis and biological evaluation. For instance, molecular docking studies of N-benzylideneaniline derivatives have been used to identify potential inhibitors of Toll-like receptor 2 (TLR2). nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to establish a mathematical correlation between the structural features of a series of compounds and their biological activity. By developing a QSAR model for analogues of this compound, it would be possible to predict the activity of unsynthesized compounds and guide the design of new molecules with improved properties.

Furthermore, molecular dynamics (MD) simulations can provide a dynamic picture of the interactions between the compound and its target protein over time. This can help to understand the stability of the ligand-protein complex and identify key residues involved in binding. Such insights are crucial for the rational design of mutations to probe binding interactions and for the optimization of lead compounds. In the context of kinase inhibitors, computational simulations have been instrumental in understanding the atomistic level details that govern drug-target residence time. news-medical.net

Computational TechniqueApplication in Drug DiscoveryRelevance to this compound
Molecular DockingPrediction of binding mode and affinity. nih.govIdentification of potential molecular targets and prioritization of analogues.
QSARCorrelation of structure with biological activity.Prediction of activity for novel derivatives and guidance of rational design.
Molecular Dynamics (MD) SimulationsUnderstanding dynamic ligand-protein interactions. news-medical.netElucidation of binding stability and key interaction points for lead optimization.

Discovery of Unexplored Molecular Targets and Biological Mechanisms

A key aspect of future research on this compound will be the identification of its molecular targets and the elucidation of its biological mechanisms of action. The structural similarity of this compound to known bioactive molecules provides a starting point for this exploration.

The N-benzyl aniline scaffold is present in a variety of compounds with diverse biological activities. For example, derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies. nih.govacs.org This suggests that this compound could be investigated for its potential as an inhibitor of deubiquitinating enzymes or other targets involved in cancer cell proliferation and survival.

Furthermore, N-benzylideneaniline derivatives have been explored as potential inhibitors of Toll-like receptor 2 (TLR2), which plays a role in the inflammatory response. nih.gov This raises the possibility that this compound could modulate inflammatory pathways and may have therapeutic potential in inflammatory diseases.

The aniline moiety itself is a common feature in many approved drugs, though it can be associated with metabolic instability and toxicity. cresset-group.com Research into the metabolic fate of this compound will be crucial to assess its potential as a drug candidate. Studies on the metabolism of N-benzyl-4-substituted anilines have shown that they can undergo N-debenzylation, aniline-ring hydroxylation, and N-oxidation. nih.govtandfonline.com Understanding the specific metabolic pathways for this compound will be essential for predicting its pharmacokinetic profile and potential for drug-drug interactions.

Exploration of Structure-Kinetic Relationships and Residence Time

Beyond thermodynamic affinity (e.g., IC50 or Kd), the kinetic parameters of drug-target interactions, particularly the drug's residence time on its target, are increasingly recognized as critical determinants of in vivo efficacy. ucsf.edu A longer residence time can lead to a more sustained pharmacological effect, even at lower drug concentrations.

Future research on this compound and its analogues should therefore focus on understanding their structure-kinetic relationships (SKR). This involves systematically modifying the chemical structure and measuring the association (kon) and dissociation (koff) rate constants to determine the residence time (τ = 1/koff).

For kinase inhibitors, it has been shown that seemingly minor structural modifications can have a profound impact on residence time. ucsf.edu For example, the addition of a reversible covalent warhead or the optimization of non-covalent interactions within the binding pocket can significantly prolong the drug-target engagement. Given that many kinase inhibitors possess an aniline scaffold, it is plausible that this compound could be a starting point for the design of inhibitors with tunable and prolonged residence times against specific kinases.

Q & A

Q. What are the common synthetic routes for preparing 3-Chloro-4-fluoro-N-(4-isopropylbenzyl)aniline?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a Schiff base formation strategy (refluxing aniline derivatives with aldehydes/ketones in ethanol) can be adapted, as demonstrated for structurally similar compounds . Purification often involves recrystallization from ethanol or chromatography, with purity verified by HPLC (≥97%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for confirming functional groups and substitution patterns. Single-crystal X-ray diffraction (SCXRD) provides definitive structural validation, as shown in analogous aniline derivatives with mean σ(C–C) = 0.002–0.004 Å and R factors <0.05 .

Q. What safety protocols are recommended for handling this compound?

Due to limited toxicity data, treat it as hazardous. Use personal protective equipment (PPE), avoid inhalation/contact, and work in a fume hood. Refer to Safety Data Sheets (SDS) for structurally related anilines, which recommend -20°C storage for stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in its synthesis?

Systematic Design of Experiments (DoE) approaches, such as varying solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. microwave-assisted heating), and stoichiometric ratios, can enhance yield. For example, micellar electrophoretic analysis of intermediates (as in ) may identify side products for targeted suppression .

Q. What analytical challenges arise when resolving contradictions between spectroscopic and crystallographic data?

Discrepancies may stem from dynamic molecular conformations in solution (NMR) versus static solid-state structures (SCXRD). Computational methods like Density Functional Theory (DFT) can model these differences. For instance, SCXRD data with R = 0.026 can be compared to NMR-derived dihedral angles to assess flexibility.

Q. How can computational chemistry predict the compound’s reactivity or biological activity?

Molecular docking studies or Quantitative Structure-Activity Relationship (QSAR) models can predict interactions with biological targets (e.g., enzymes). Similar trifluoromethyl-substituted anilines have shown unique electronic properties due to halogen and aromatic ring interactions .

Q. What interdisciplinary applications exist for this compound?

Its 4-isopropylbenzyl group suggests potential as a UV stabilizer in polymers (analogous to patent applications in ) or as a pharmaceutical intermediate. Derivatives with chloro/fluoro substituents are often explored in drug discovery for enhanced metabolic stability .

Methodological Guidance

Q. What strategies are effective for analyzing trace metabolites or degradation products?

Precolumn derivatization with fluorescent tags (e.g., DTAF in ) followed by micellar electrokinetic chromatography (MEKC) enables sensitive detection at ppm levels. This approach is validated for aniline metabolites in complex matrices like plant tissues .

Q. How should researchers address gaps in ecological toxicity data?

Design microcosm studies to assess biodegradation pathways and bioaccumulation potential. For example, soil mobility tests (column chromatography) and aquatic toxicity assays (Daphnia magna) can be adapted from protocols for nitroanilines .

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3-Chloro-4-fluoro-N-(4-isopropylbenzyl)aniline
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3-Chloro-4-fluoro-N-(4-isopropylbenzyl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.